molecular formula C17H15N3O3S2 B263167 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole

2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole

Cat. No. B263167
M. Wt: 373.5 g/mol
InChI Key: AMRQKIWOFSSEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains sulfur, nitrogen, oxygen, and carbon atoms. This compound has been synthesized using various methods, and it exhibits interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of certain enzymes or pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation (3). It has also been reported to inhibit the growth of cancer cells by inducing apoptosis (4).
Biochemical and Physiological Effects:
2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole exhibits interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of COX-2 (3). It has also been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells (4). Furthermore, this compound has been reported to exhibit anti-microbial activity against certain bacteria and fungi (5). Additionally, it has been used as a fluorescent probe for the detection of thiols in biological samples (6).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit interesting biological activities. This compound can be used as a starting material for the synthesis of other bioactive compounds. However, one of the limitations of using this compound in lab experiments is its moderate to low yield during synthesis. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.

Future Directions

There are several future directions for the research on 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules. Furthermore, this compound can be used as a starting material for the synthesis of other bioactive compounds, which can be evaluated for their biological activities. Additionally, further research can be conducted to optimize the synthesis method for this compound to increase the yield.
In conclusion, 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole is a compound with potential applications in scientific research. It has been synthesized using various methods and exhibits interesting biochemical and physiological effects. Further research can be conducted to explore its mechanism of action, potential as a fluorescent probe, and as a starting material for the synthesis of other bioactive compounds.

Synthesis Methods

The synthesis of 2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has been reported in the literature using various methods. One of the methods involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) (1). Another method involves the reaction of 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid with 5-(5-methyl-2-furyl)-1,3,4-oxadiazole-2-thiol in the presence of triethylamine (TEA) and 1,3-dicyclohexylcarbodiimide (DCC) (2). Both methods yield the desired compound with moderate to good yields.

Scientific Research Applications

2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit interesting biological activities such as anti-inflammatory (3), anti-cancer (4), and anti-microbial (5) activities. It has also been reported to have potential as a fluorescent probe for the detection of thiols in biological samples (6). Furthermore, this compound has been used as a building block for the synthesis of other bioactive compounds (7).

properties

Product Name

2-{[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-5-(5-methyl-2-furyl)-1,3,4-oxadiazole

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15N3O3S2/c1-3-21-11-5-6-12-14(8-11)25-17(18-12)24-9-15-19-20-16(23-15)13-7-4-10(2)22-13/h4-8H,3,9H2,1-2H3

InChI Key

AMRQKIWOFSSEQE-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NN=C(O3)C4=CC=C(O4)C

Origin of Product

United States

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